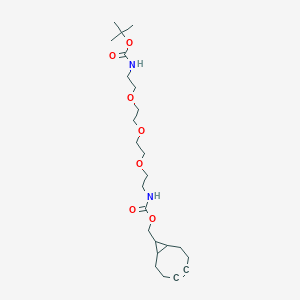

endo-BCN-PEG3-NH-Boc

Description

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O7/c1-24(2,3)33-23(28)26-11-13-30-15-17-31-16-14-29-12-10-25-22(27)32-18-21-19-8-6-4-5-7-9-20(19)21/h19-21H,6-18H2,1-3H3,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOLXDJYWZRBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-PEG3-NH-Boc: A Versatile Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of endo-BCN-PEG3-NH-Boc, a heterobifunctional linker integral to the advancement of targeted therapeutics. We delve into its chemical properties, core applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and detailed experimental protocols for its use. This document is intended to be a practical resource for researchers and professionals in the fields of chemical biology, drug discovery, and therapeutic development, offering structured data, step-by-step methodologies, and visual representations of key processes to facilitate its effective implementation in the laboratory.

Introduction

This compound is a versatile chemical tool designed for the precise and efficient construction of complex biomolecules. Its structure is strategically engineered with three key components:

-

endo-Bicyclononyne (BCN): A strained alkyne that enables rapid and bioorthogonal, copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for the specific conjugation to azide-modified molecules in complex biological environments.

-

Polyethylene Glycol (PEG3): A three-unit PEG spacer that enhances the hydrophilicity and solubility of the linker and the resulting conjugate.[1][2] This feature is critical for improving the pharmacokinetic properties of therapeutic molecules and minimizing aggregation.[1][3]

-

Boc-Protected Amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be readily removed under mild acidic conditions, enabling sequential and controlled conjugation to a second molecule of interest.[4]

The modular nature of this compound makes it an invaluable asset in the development of sophisticated drug modalities like PROTACs and ADCs, where precise control over the assembly of the final construct is paramount.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₄₀N₂O₇ | [5] |

| Molecular Weight | 468.58 g/mol | [5] |

| CAS Number | 1807501-84-3 | [5] |

| Appearance | Yellowish oil or solid | [6] |

| Purity | Typically ≥95% | [5][7] |

| Solubility | Soluble in DMSO, DCM, DMF | [5][8] |

| Storage Conditions | Store at -20°C, keep dry and avoid sunlight | [7][8] |

| Shipping Conditions | Ambient temperature | [8] |

Core Applications and Reaction Mechanisms

The primary utility of this compound lies in its ability to serve as a bridge, connecting two distinct molecules to create a single, functional entity. This is most prominently demonstrated in the synthesis of PROTACs and ADCs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8][9] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[1][2]

The synthesis of a PROTAC using this compound typically follows a sequential conjugation strategy:

-

Boc Deprotection: The Boc group is removed to expose the primary amine.

-

First Conjugation: The newly exposed amine is coupled to either the POI-binding ligand or the E3 ligase-binding ligand, typically through an amide bond formation.

-

Second Conjugation (SPAAC): The BCN moiety of the ligand-linker conjugate is then reacted with an azide-functionalized partner (the other ligand) via copper-free click chemistry.

This workflow is illustrated in the diagram below:

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker in an ADC is crucial for the stability of the conjugate in circulation and the efficient release of the payload at the target site.[1]

The use of this compound in ADC synthesis allows for a controlled and site-specific conjugation of the payload, particularly when combined with antibody engineering techniques that introduce an azide (B81097) group at a specific location on the antibody. The general workflow is as follows:

-

Payload Modification: The cytotoxic payload is first conjugated to the this compound linker. This is achieved by deprotecting the Boc group and then coupling the linker to the payload.

-

Antibody Conjugation: The BCN-functionalized payload is then attached to an azide-modified antibody via a SPAAC reaction.

The diagram below outlines this process:

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific molecules being conjugated. These are based on established procedures for similar BCN-PEG linkers.[5][10]

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group and generate the primary amine for subsequent conjugation.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Anhydrous Toluene (B28343) (optional)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group (a mass decrease of 100.12 g/mol is expected).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

(Optional) To remove residual TFA, co-evaporate the residue with anhydrous toluene (3 times).

-

The resulting TFA salt of the deprotected amine (endo-BCN-PEG3-NH2) can often be used directly in the next step without further purification.

Protocol 2: Amide Coupling to a Carboxylic Acid-Containing Molecule

Objective: To conjugate the deprotected linker to a molecule containing a carboxylic acid group.

Materials:

-

Deprotected endo-BCN-PEG3-NH2 (from Protocol 4.1)

-

Carboxylic acid-containing molecule (Ligand-COOH)

-

Anhydrous Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve the deprotected endo-BCN-PEG3-NH2 TFA salt (1.1 equivalents), the Ligand-COOH (1.0 equivalent), and HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the solution to neutralize the TFA salt and facilitate the coupling reaction.

-

Stir the reaction mixture at room temperature for 4-8 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by preparative HPLC.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Objective: To conjugate the BCN-functionalized molecule to an azide-containing molecule.

Materials:

-

BCN-functionalized molecule (from Protocol 4.2)

-

Azide-containing molecule

-

Anhydrous DMSO or DMF

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve the purified BCN-functionalized molecule (1.0 equivalent) and the azide-containing molecule (1.1-1.5 equivalents) in anhydrous DMSO or DMF.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 37°C) to increase the rate if necessary.

-

Monitor the reaction progress by LC-MS for the formation of the final product.

-

Upon completion, purify the final conjugate by preparative HPLC or size-exclusion chromatography (for biomolecules).

-

Lyophilize the pure fractions to obtain the final product as a solid.

Data Presentation: Comparative Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter for efficient bioconjugation. The table below provides a comparison of the second-order rate constants for BCN and other common copper-free click chemistry reagents. Note that the "endo" configuration of BCN is known for its high reactivity and stability.[11]

| Strained Alkyne | Azide Partner | Reaction Type | Approx. Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| endo-BCN | Benzyl Azide | SPAAC | 0.29 | [11] |

| DBCO | Benzyl Azide | SPAAC | ~0.6 - 1.0 | [11] |

| DIBO | Benzyl Azide | SPAAC | ~0.3 - 0.7 | [11] |

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Conclusion

This compound is a high-value chemical linker that offers a powerful and versatile solution for the construction of complex bioconjugates. Its well-defined structure, incorporating a bioorthogonal BCN group, a solubilizing PEG spacer, and a selectively deprotectable amine, provides researchers with a robust tool for the synthesis of advanced therapeutics such as PROTACs and ADCs. The experimental protocols and comparative data presented in this guide are intended to equip scientists and drug development professionals with the necessary information to effectively integrate this linker into their research and development workflows, ultimately accelerating the discovery of next-generation therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. endo-BCN-PEG3-Boc-amine, 1807501-84-3 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to endo-BCN-PEG3-NH-Boc: Structure, Properties, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterobifunctional linker, endo-BCN-PEG3-NH-Boc (tert-butyl N-(2-(2-(2-((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)ethoxy)ethoxy)ethyl)carbamate). This linker is a valuable tool in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and provides standardized protocols for its application in bioconjugation and the construction of PROTACs. Furthermore, it visualizes key experimental workflows and the fundamental mechanism of PROTAC-mediated protein degradation.

Introduction

The advent of PROTACs has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These chimeric molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, profoundly influencing the physicochemical properties, cell permeability, and efficacy of the PROTAC by modulating the formation of a productive ternary complex between the POI and the E3 ligase.

The this compound linker is a versatile building block for PROTAC synthesis, incorporating three key features:

-

An endo-Bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that facilitates highly efficient and bioorthogonal, copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

-

A three-unit polyethylene glycol (PEG3) spacer that enhances aqueous solubility, improves pharmacokinetic properties, and provides an optimal length for ternary complex formation.

-

A tert-butyloxycarbonyl (Boc)-protected amine , which allows for a controlled, sequential synthesis strategy. The Boc group can be readily removed under mild acidic conditions to reveal a primary amine for conjugation.

Structure and Physicochemical Properties

The chemical structure and key properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₂₄H₄₀N₂O₇ |

| Molecular Weight | 468.58 g/mol |

| CAS Number | 1807501-84-3 |

| IUPAC Name | tert-butyl N-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynyl)methoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate |

| Purity | Typically >95% |

| Appearance | Yellow solid or oil |

| Solubility | Soluble in DMSO, DCM, DMF |

| Storage Conditions | -20°C |

Quantitative Data

Table 3.1: Reaction Kinetics of BCN Derivatives

| Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| Benzyl Azide | 0.29 | Demonstrates the reactivity of the endo-BCN group in SPAAC reactions. |

Table 3.2: Stability of BCN Derivatives

| Condition | Half-life (t₁/₂) | Notes |

| Glutathione (GSH) | ~6 hours | Indicates reactivity with thiols, a consideration for intracellular applications. |

| Cellular Environment | ~79% degraded after 24h | Highlights susceptibility to degradation in a complex biological milieu (specific cell line dependent). |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of a PROTAC. Optimization may be necessary for specific ligands.

Boc Deprotection of this compound

This procedure removes the Boc protecting group to yield the free amine, endo-BCN-PEG3-amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting endo-BCN-PEG3-amine TFA salt is typically used in the next step without further purification.

Amide Coupling to a Carboxylic Acid-Functionalized Ligand

This protocol couples the deprotected linker to a ligand for either the POI or the E3 ligase.

Materials:

-

endo-BCN-PEG3-amine TFA salt (from step 4.1)

-

Carboxylic acid-functionalized ligand (Ligand-COOH) (1.0 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the deprotected endo-BCN-PEG3-amine TFA salt (1.1 eq), Ligand-COOH (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution to neutralize the TFA salt and facilitate the coupling reaction.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product (Ligand-linker-BCN) by silica (B1680970) gel column chromatography.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This final step "clicks" the BCN-functionalized intermediate to an azide-functionalized partner.

Materials:

-

Purified Ligand-linker-BCN (from step 4.2) (1.0 eq)

-

Azide-functionalized ligand (Ligand-N₃) (1.1 eq)

-

Dimethyl sulfoxide (B87167) (DMSO) or DMF, anhydrous

-

Preparative HPLC system

Procedure:

-

Dissolve the purified Ligand-linker-BCN (1.0 eq) and Ligand-N₃ (1.1 eq) in anhydrous DMSO or DMF.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be left longer if necessary.

-

Monitor the reaction by LC-MS for the formation of the final PROTAC product.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Characterize the final PROTAC by NMR and high-resolution mass spectrometry.

Mandatory Visualizations

Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for PROTAC Synthesis

Caption: General workflow for PROTAC synthesis.

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a highly versatile and valuable heterobifunctional linker for the synthesis of PROTACs and other bioconjugates. Its key attributes—a bioorthogonal BCN group for copper-free click chemistry, a solubilizing PEG spacer, and a protected amine for sequential synthesis—provide researchers with a powerful tool for the rational design of targeted protein degraders. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this linker in drug discovery and chemical biology research. in drug discovery and chemical biology research.

An In-depth Technical Guide to the Core Mechanism of Action of endo-BCN-PEG3-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, endo-BCN-PEG3-NH-Boc, is a sophisticated chemical tool engineered for the precise and sequential construction of complex biomolecular conjugates. Its modular design, incorporating a strained alkyne, a hydrophilic spacer, and a protected amine, offers a controlled, multi-step approach to bioconjugation. This is particularly valuable in the development of advanced therapeutics and research agents such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive examination of the molecule's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical and biological processes.

Core Molecular Attributes and Mechanism of Action

The efficacy of this compound is rooted in the distinct and synergistic functions of its three primary components: the endo-Bicyclo[6.1.0]nonyne (endo-BCN) group, the triethylene glycol (PEG3) spacer, and the tert-butyloxycarbonyl (Boc)-protected amine. This design facilitates a two-stage, orthogonal conjugation strategy.

-

endo-BCN Group: The Bioorthogonal Handle : The endo-BCN moiety is a strained alkyne that serves as a highly reactive partner in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] This form of "click chemistry" is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst.[2][3] The inherent ring strain of the BCN group is the driving force for its rapid reaction with an azide-functionalized molecule to form a stable triazole linkage.[1]

-

PEG3 Spacer: The Hydrophilic Bridge : The PEG3 linker is a short, discrete polyethylene (B3416737) glycol chain that imparts several favorable properties to the molecule and the final conjugate.[4][5] Its primary role is to enhance aqueous solubility and reduce the potential for aggregation, which is a common challenge with hydrophobic biomolecules. Additionally, the PEG3 spacer provides spatial separation between the conjugated molecules, which can minimize steric hindrance and help preserve their biological activity.[5]

-

Boc-Protected Amine: The Orthogonal Reactive Site : The terminal primary amine is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group.[6] The Boc group is stable under the conditions required for the SPAAC reaction but can be selectively and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[7] Once deprotected, the newly exposed primary amine is available for a second conjugation reaction, commonly with an activated carboxylic acid (e.g., an NHS ester) to form a stable amide bond.[4][7]

This dual-reactivity allows for a controlled, sequential assembly of complex bioconjugates.[7]

Quantitative Data

The efficiency and kinetics of the conjugation reactions are critical for the successful synthesis of bioconjugates. The following data, primarily derived from studies of the closely related endo-BCN-PEG4-Boc linker, provides quantitative insights into the performance of the key chemical transformations.

Table 1: Reaction Kinetics of BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Reactant Pair | Chemistry Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions / Notes |

| BCN + Azide (B81097) | SPAAC | ~0.3 - 1.0 | Rate is dependent on the specific azide and solvent conditions.[8] |

| BCN + Benzyl Azide | SPAAC | 0.15 | DMSO, 37°C.[8] |

Table 2: Stability of BCN Derivatives

| Compound | Condition | Half-life (t½) | Notes |

| BCN derivative | Glutathione (GSH) | ~6 hours | Indicates significant reactivity with thiols, a major consideration for intracellular applications.[9] |

| DBCO derivative | Glutathione (GSH) | 71 minutes | For comparison, demonstrates the relatively greater stability of BCN compared to DBCO in the presence of thiols.[9] |

| BCN-functionalized beads | RAW264.7 macrophage-like cells | 79% degraded after 24 hours | Highlights the susceptibility to degradation in a complex intracellular environment.[9] |

Table 3: Typical Reaction Efficiencies

| Reaction Step | Key Parameters | Typical Efficiency/Yield | Analytical Method |

| Boc Deprotection | Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95% | LC-MS |

| SPAAC Reaction | Molar excess of Azide-Payload to BCN-Protein | >95% conversion | HIC-HPLC, RP-HPLC, Mass Spectrometry |

| Final Product Recovery | Purification Method: Size Exclusion Chromatography (SEC) | 70-90% | UV-Vis Spectroscopy (A280) |

Mandatory Visualizations

The following diagrams illustrate the core mechanism of action and a representative experimental workflow for the use of this compound.

Caption: Sequential conjugation workflow using this compound.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a general framework for the two-stage conjugation process using this compound. These are based on established methodologies for analogous linkers and may require optimization for specific applications.[10]

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group and expose the primary amine for subsequent conjugation.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Rotary evaporator

-

LC-MS system for reaction monitoring

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DCM to a final concentration of 10-20 mg/mL.

-

Acidification: Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group (indicated by a mass decrease of 100.12 g/mol ).

-

Solvent Removal: Upon completion, remove the TFA and DCM in vacuo using a rotary evaporator. The resulting deprotected product, endo-BCN-PEG3-amine, can be used immediately in the next step or stored under inert gas at -20°C.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate the BCN moiety of the linker to an azide-functionalized molecule.

Materials:

-

Deprotected endo-BCN-PEG3-amine (from Protocol 1) or the initial this compound

-

Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other amine-free buffer

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or HPLC)

Procedure:

-

Reagent Preparation:

-

Dissolve the BCN-linker in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

Prepare the azide-functionalized molecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL for a protein).

-

-

Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule and the BCN-linker. A 1.5 to 10-fold molar excess of the BCN-linker is often used to drive the reaction to completion. The final concentration of DMSO should typically be kept below 10% (v/v) to maintain protein stability.

-

Incubation: Incubate the reaction mixture with gentle agitation. Reaction times can vary from 1-12 hours at room temperature or 12-24 hours at 4°C, depending on the reactivity of the specific azide.

-

Monitoring: The reaction progress can be monitored by SDS-PAGE (for proteins, showing a mass shift) or LC-MS.

-

Purification: Upon completion, purify the conjugate to remove excess unreacted linker and other reagents using an appropriate method such as SEC, dialysis, or HPLC.

Protocol 3: Amine-Reactive Conjugation (Post-Deprotection)

Objective: To conjugate the exposed amine of the linker to a second molecule, typically via an activated carboxyl group.

Materials:

-

Purified, deprotected BCN-PEG3-amine conjugate (from Protocol 2 followed by Protocol 1)

-

Molecule to be conjugated, containing an N-hydroxysuccinimide (NHS) ester or a carboxyl group to be activated.

-

(If starting with a carboxyl group) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Reaction Buffer: PBS or HEPES buffer, pH 7.2-8.0.

-

Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0.

-

Purification system (e.g., SEC or HPLC).

Procedure:

-

Reagent Preparation:

-

Dissolve the amine-containing conjugate in the reaction buffer.

-

Dissolve the NHS-ester-activated molecule in an anhydrous solvent like DMSO.

-

-

Reaction Setup: Add a 5 to 20-fold molar excess of the NHS-ester-activated molecule to the solution of the amine-containing conjugate.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.

-

Purification: Purify the final bioconjugate from excess reagents and reaction byproducts using a suitable chromatographic method.

Conclusion

The this compound linker is a powerful and versatile tool for the construction of well-defined bioconjugates. Its mechanism of action, centered on the orthogonal reactivity of the BCN and Boc-protected amine groups, allows for a controlled, sequential approach to synthesis. By understanding the distinct roles of each component and leveraging the provided quantitative data and protocols, researchers can effectively employ this linker to advance the development of novel therapeutics and diagnostics, particularly in the burgeoning fields of ADCs and PROTACs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]

- 4. endo-BCN-PEG3-amine, 1883512-27-3 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. endo-BCN-PEG3-Boc-amine, 1807501-84-3 | BroadPharm [broadpharm.com]

- 7. a3p-scientific.com [a3p-scientific.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Pivotal Role of the PEG3 Linker in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monodisperse triethylene glycol (PEG3) linker, a critical component in modern bioconjugation. We will explore its fundamental properties, chemical functionalities, and significant applications in advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document integrates detailed data, experimental protocols, and workflow diagrams to support researchers in the practical application of PEG3 technology.

Core Concepts: The Role of PEG Linkers in Bioconjugation

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein or antibody. Linkers, or crosslinkers, are the molecular bridges that facilitate these connections. Among the most versatile and widely used linkers are those based on Polyethylene Glycol (PEG).

PEG linkers are valued for a unique combination of properties that are highly beneficial in biological systems:

-

Hydrophilicity : The repeating ethylene (B1197577) oxide units are highly water-soluble, which can increase the solubility of hydrophobic drugs or entire bioconjugates. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, which is crucial for improving the developability of complex therapeutic molecules.

-

Biocompatibility : PEG is non-toxic and generally considered to have low immunogenicity, minimizing adverse immune responses.

-

Flexibility : The PEG chain is flexible, providing conformational freedom to the conjugated molecules.

-

"Stealth" Properties : PEG can form a hydration shell that shields the attached biomolecule from enzymatic degradation and recognition by the immune system, often extending its circulation half-life.

The "PEG3" linker is a monodisperse or discrete PEG (dPEG®), meaning it has a precisely defined structure consisting of exactly three ethylene oxide units. This uniformity is a significant advantage over traditional polydisperse PEG polymers, as it ensures batch-to-batch consistency and a homogenous final product with a precise molecular weight.

Physicochemical and Quantitative Data

The defined structure of the PEG3 linker allows for precise calculations and predictable behavior in bioconjugates. Key quantitative properties are summarized below.

Table 1: Quantitative Properties of Common PEG3 Linker Derivatives

| Property | Amino-PEG3-Amine | m-PEG3-Acid | PEG3-(COOH)₂ |

| Molecular Weight ( g/mol ) | 148.21 | 164.16 | 208.18 |

| Contour Length (Å) | ~12.5 | ~12.5 | ~12.5 |

| logP | -1.8 to -1.5 | -0.9 to -0.6 | -1.2 to -0.9 |

| Solubility | Water, DMSO | Water, DMSO, DCM, DMF | Water, DMSO, DCM, DMF |

| Note: Contour length is estimated based on a PEO unit length of approximately 0.35 nm. logP is a measure of lipophilicity; negative values indicate hydrophilicity. |

Table 2: Comparison of Common PEG3 Bioconjugation Chemistries

| Linker Type | Target Functional Group | Molar Excess (Linker:Protein) | Optimal pH | Reaction Time | Typical Yield | Key Features |

| PEG3-NHS Ester | Amine (e.g., Lysine) | 10-20x | 7.5-8.5 | 1-2 hours | >90% | Simple, efficient amine chemistry. |

| Maleimide-PEG3-NHS Ester | Amine & Thiol (e.g., Cysteine) | 10-20x | 7.2-8.5 | 2-4 hours | >90% | High specificity for thiols, stable thioether bond. |

| DBCO-PEG3-NHS Ester | Amine & Azide | 5-10x | 7.0-8.5 | 1-12 hours | >95% | Copper-free click chemistry, bioorthogonal, high efficiency. |

Key Applications of PEG3 Linkers

The properties of the PEG3 linker make it exceptionally well-suited for sophisticated therapeutic platforms where precise molecular architecture is key to function and safety.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that deliver potent cytotoxic drugs directly to cancer cells. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, solubility, and efficacy. Many potent payloads are highly hydrophobic, and their conjugation to an antibody can induce aggregation, leading to poor stability and rapid clearance from circulation. The incorporation of a hydrophilic PEG3 linker can significantly increase the solubility of the conjugate, thereby preventing aggregation and improving its pharmacokinetic profile.

Structure of an ADC with a PEG3 linker connecting the antibody and payload.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents that co-opt the cell's own protein disposal machinery (the ubiquitin-proteasome system) to destroy specific disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds the target protein, a ligand that binds an E3 ubiquitin ligase, and a linker that connects the two. PEG3 linkers are frequently used in PROTAC design to provide the necessary spacing and solubility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.

PROTACs use a PEG3 linker to induce target protein degradation.

Experimental Protocols

This section provides detailed methodologies for common bioconjugation experiments involving PEG3 linkers.

General Protocol for Conjugating an Amine-Reactive PEG3 Linker to a Protein

This protocol provides a general method for conjugating an amine-reactive PEG3 linker to a protein, such as an antibody.

Objective : To covalently attach a PEG3-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials :

-

Target Protein (e.g., IgG antibody) at 2-10 mg/mL

-

Amine-reactive PEG3 linker (e.g., Biotin-PEG3-NHS Ester)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer, pH 7.5–8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Solvent: Anhydrous Dimethylsulfoxide (DMSO) to dissolve the PEG3 linker

Procedure :

-

Buffer Exchange : Ensure the target protein is in an amine-free buffer (like PBS or Borate) at the optimal pH range of 7.5-8.5. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Prepare Linker Stock Solution : Immediately before use, dissolve the PEG3-NHS ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM). NHS esters are moisture-sensitive.

-

Calculate Molar Excess : Determine the desired molar excess of the linker relative to the protein. A starting point is often a 10- to 20-fold molar excess.

-

Volume of Linker Stock = (Moles of Protein × Molar Excess) / (Concentration of Linker Stock)

-

-

Conjugation Reaction : Add the calculated volume of the PEG3 linker stock solution to the protein solution while gently vortexing.

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching : Stop the reaction by adding the quenching buffer (e.g., to a final concentration of 50 mM Tris) to react with any excess NHS ester. Incubate for 15-30 minutes.

-

Purification : Remove the unreacted linker and byproducts.

-

Size-Exclusion Chromatography (SEC) : This is the preferred method for separating the larger protein conjugate from the smaller, unreacted linker molecules.

-

Dialysis/Tangential Flow Filtration (TFF) : Effective for removing small molecules from the final conjugate preparation.

-

-

Characterization :

-

Determine the degree of labeling using appropriate methods (e.g., UV-Vis spectroscopy, mass spectrometry).

-

Assess the purity and aggregation state of the final conjugate using SEC-HPLC.

-

Visualize the increase in molecular weight using SDS-PAGE.

-

A generalized workflow for bioconjugation using a PEG3 linker.

Protocol for ADC Synthesis using a Maleimide-PEG3-NHS Ester Linker

This two-step protocol first activates the antibody with the NHS ester end of the linker, followed by conjugation of a thiol-containing payload to the maleimide (B117702) group.

Objective : To synthesize an ADC using a heterobifunctional PEG3 linker.

Materials :

-

Antibody (2-10 mg/mL) in PBS, pH 7.2-8.0

-

Maleimide-PEG3-NHS Ester

-

Thiol-containing payload

-

Reducing agent (e.g., TCEP or DTT)

-

Conjugation Buffer: PBS, pH 6.5-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 and 10 mM N-ethylmaleimide

-

Anhydrous DMSO

Procedure :

-

Antibody Activation :

-

Immediately before use, dissolve the Maleimide-PEG3-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

-

Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution with gentle mixing.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Purification of Activated Antibody : Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

-

-

Payload Conjugation :

-

Dissolve the thiol-containing payload in DMSO.

-

Add a 1.5- to 5-fold molar excess of the payload to the purified, linker-activated antibody.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching :

-

Add a final concentration of 10 mM N-ethylmaleimide to cap any unreacted thiol groups on the payload.

-

Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.

-

-

Purification of ADC :

-

Purify the final ADC conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess payload and other small molecules.

-

-

Characterization :

-

Determine the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Assess purity and aggregation by SEC-HPLC.

-

Workflow for ADC synthesis using a Maleimide-PEG3-NHS Ester linker.

Conclusion

The PEG3 linker is a powerful and precise tool in the field of bioconjugation. Its monodisperse nature, combined with the inherent benefits of PEGylation—hydrophilicity, biocompatibility, and flexibility—enables the creation of homogenous, stable, and highly effective bioconjugates. For researchers in drug development, mastering the use of PEG3 linkers is essential for advancing next-generation therapeutics like ADCs and PROTACs, where precise control

The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Modern Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the edifice of modern organic synthesis, proving particularly indispensable in the fields of peptide synthesis, medicinal chemistry, and the assembly of complex molecular architectures.[1][2] Its widespread application is a testament to its remarkable stability across a diverse range of chemical environments and its facile, selective removal under mild acidic conditions.[1][2] This technical guide offers a comprehensive examination of the Boc group's core purpose, its mechanism of action, and its practical application in contemporary chemical synthesis, supplemented with detailed experimental protocols and quantitative data.

Core Concepts: The Strategic Imperative of Amine Protection

Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can be a double-edged sword in multi-step syntheses.[3][4] Unprotected amines can engage in a variety of undesirable side reactions, leading to diminished yields and complex purification challenges.[5] The primary purpose of the Boc group is to temporarily "mask" the reactivity of primary and secondary amines by converting them into significantly less reactive carbamates.[2][3] This strategic protection allows chemists to perform transformations on other parts of a molecule without interference from the amine functionality.[3]

The ideal protecting group strategy, exemplified by the Boc group, hinges on three key attributes:

-

Ease of Introduction: The protecting group should be readily introduced in high yield under mild conditions.[3]

-

Stability: It must remain robust and unreactive under the conditions of subsequent synthetic steps.[3][6]

-

Facile and Selective Removal: The protecting group should be easily and cleanly removed in high yield without affecting other functionalities within the molecule.[3]

The Boc group excels in all three areas, making it a highly reliable and versatile tool for synthetic chemists.[6]

Mechanism of Action: A Tale of Two Reactions

The utility of the Boc protecting group is defined by the efficiency and selectivity of its introduction (protection) and removal (deprotection).

Boc Protection: Masking the Amine

The most prevalent method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often referred to as Boc anhydride.[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism.[1][7] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[2] This intermediate then collapses, leading to the formation of the N-Boc protected amine (a carbamate) and the release of tert-butyl carbonate as a leaving group.[1][7] The unstable tert-butyl carbonate subsequently decomposes into gaseous carbon dioxide and tert-butanol, providing a thermodynamic driving force for the reaction.[2][7]

Boc Deprotection: Unveiling the Amine

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[1][8] The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group.[4][8] This is followed by the cleavage of the tert-butyl-oxygen bond, which is facilitated by the formation of the stable tertiary tert-butyl cation.[4] This step also generates a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[4][8]

Orthogonality: A Key Advantage in Complex Synthesis

A significant advantage of the Boc protecting group is its "orthogonality" to other common protecting groups.[5][6] In synthetic chemistry, orthogonality refers to the ability to remove one type of protecting group in the presence of another without affecting the second group.[6][9] The Boc group, being acid-labile, is orthogonal to base-labile groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group and groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group.[5][6] This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups, such as peptides, where different protecting groups must be removed at specific stages of the synthesis.[5][10]

Applications in Chemical Synthesis

The versatility of the Boc protecting group has led to its widespread use in numerous areas of chemical synthesis.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the Boc group plays a crucial role in the temporary protection of the α-amino group of amino acids.[2][8] The classical Boc/Bzl (benzyl) strategy in SPPS utilizes the acid-labile Boc group for the N-terminus and more acid-stable benzyl-based groups for the side-chain protection of amino acids.[2][8] This differential stability allows for the selective deprotection of the α-amino group at each cycle of peptide chain elongation, while the side-chain protecting groups remain intact until the final cleavage from the solid support with a strong acid like hydrogen fluoride (B91410) (HF).[2][11]

Drug Development and General Organic Synthesis

In the synthesis of pharmaceuticals and other complex organic molecules, the Boc group is instrumental in protecting amine functionalities to enable selective reactions at other molecular sites.[2][3] Its stability towards most nucleophiles and bases makes it compatible with a wide array of synthetic transformations, thereby improving reaction yields and the purity of the final products.[2]

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is influenced by several factors, including the substrate, solvent, base (for protection), and acid (for deprotection). The following tables provide a summary of typical reaction conditions.

Table 1: Typical Conditions for Boc Protection of Amines [2]

| Substrate Type | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Aliphatic Amines | (Boc)₂O (1.1-1.5 equiv) | NaOH, NaHCO₃, or TEA | Dioxane/Water, THF, DCM | Room Temp | 1-12 | >90 |

| Aromatic Amines | (Boc)₂O (1.1-1.5 equiv) | DMAP (catalytic), TEA | DCM, Acetonitrile | Room Temp | 2-24 | >85 |

| Amino Acids | (Boc)₂O (1.1 equiv) | NaOH, NaHCO₃ | Dioxane/Water, THF/Water | Room Temp | 4-16 | >90 |

Table 2: Typical Conditions for Boc Deprotection [2]

| Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temp | 0.5-4 | Highly effective and volatile for easy removal. Can be harsh for acid-sensitive substrates. |

| Hydrochloric Acid (HCl) | 4 M | Dioxane, Ethyl Acetate | Room Temp | 1-12 | Common and cost-effective. |

| p-Toluenesulfonic Acid (TsOH) | 1-2 equiv | Methanol, Ethanol | Room Temp - Reflux | 2-24 | Milder alternative to TFA and HCl. |

Experimental Protocols

Below are detailed methodologies for key experiments involving the Boc protecting group.

Protocol for N-Boc Protection of a Primary Amine[12]

Workflow Diagram

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). Add a base, such as triethylamine (B128534) (TEA) (1.2 equiv). Stir at room temperature for 5 minutes.

-

Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the solution portion-wise.

-

Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-12 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., 3 x 20 mL of DCM).

-

Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. Further purification by column chromatography may be performed if necessary.

Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)[1]

Procedure:

-

Setup: Dissolve the N-Boc protected amine in dichloromethane (DCM) in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Isolation: The resulting residue is the amine salt (e.g., trifluoroacetate (B77799) salt). This can be used directly in the next step or neutralized with a base to obtain the free amine. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). Dry the organic layer and concentrate to yield the deprotected amine.

Conclusion

The tert-butoxycarbonyl protecting group is a robust and versatile tool in the arsenal (B13267) of the modern synthetic chemist.[2][6] Its predictable reactivity, stability under a wide range of conditions, and the well-established protocols for its introduction and removal make it a reliable choice for the protection of amines in multi-step syntheses.[2] A thorough understanding of its purpose, mechanism, and practical application is essential for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

In-Depth Technical Guide: endo-BCN-PEG3-NH-Boc for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to endo-BCN-PEG3-NH-Boc in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two functional moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This compound is a versatile, polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the modular synthesis of PROTACs.[1] Its structure incorporates three key features:

-

An endo-Bicyclononyne (BCN) group: A strained alkyne that facilitates highly efficient and bioorthogonal, copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry".

-

A three-unit PEG (PEG3) spacer: This hydrophilic chain enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.

-

A tert-butyloxycarbonyl (Boc)-protected amine : This terminal amine allows for a controlled, sequential synthesis strategy.

The molecular formula for this compound is C24H40N2O7, and its molecular weight is 468.58 g/mol .[2] Its CAS number is 1807501-84-3.[2]

Core Principles of PROTAC Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further target protein molecules.

Quantitative Data and Performance Comparison

A comprehensive search of peer-reviewed scientific literature did not yield specific quantitative data (e.g., DC50, Dmax) for PROTACs synthesized using the this compound linker. The following tables provide illustrative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4) to demonstrate how such data is typically presented. This data is hypothetical and intended to model expected trends.

Table 1: Illustrative Performance Data for a Hypothetical BTK-Targeting PROTAC

| Linker Composition | Length (Å) | Ternary Complex Affinity (KD, nM) | DC50 (nM) | Dmax (%) |

| endo-BCN-PEG3 | ~14 | 25 | 50 | >95 |

| endo-BCN-PEG6 | ~25 | 15 | 20 | >98 |

| Alkyl-C5 | ~12 | 40 | 150 | 85 |

| Rigid Piperazine | ~10 | 10 | 35 | 92 |

Table 2: Illustrative Degradation Data for a Hypothetical BRD4-Targeting PROTAC

| Cell Line | Target Protein | DC50 | Dmax |

| MDA-MB-231 | BRD4 | 7.36 nM | >98% |

| HeLa | BRD4 | 10.5 nM | >95% |

| Jurkat | BRD4 | 5.2 nM | >99% |

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows a modular, two-part approach.

Part A: Synthesis of Ligand-Linker Intermediate

This phase involves the deprotection of the Boc group and subsequent amide coupling to the first ligand (either the POI-binding ligand or the E3 ligase ligand) that has a carboxylic acid functionality.

Protocol 1: Boc Deprotection

-

Dissolve this compound (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine is typically used in the next step without further purification.

Protocol 2: Amide Coupling

-

Dissolve the deprotected endo-BCN-PEG3-amine TFA salt (1.1 eq), the carboxylic acid-functionalized ligand (1.0 eq), and HATU (1.2 eq) in anhydrous dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the product by preparative high-performance liquid chromatography (HPLC).

Part B: Final PROTAC Assembly via SPAAC

The BCN-functionalized ligand-linker intermediate is then "clicked" to the second ligand, which has been functionalized with an azide (B81097) group.

References

An In-Depth Technical Guide to endo-BCN-PEG3-NH-Boc for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant advancement in delivering potent cytotoxic agents directly to tumor cells. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker connecting the monoclonal antibody to the payload. This technical guide provides a comprehensive overview of endo-BCN-PEG3-NH-Boc, a heterobifunctional linker designed for the precise and stable construction of ADCs.

Core Principles of the this compound Linker

The this compound linker is a sophisticated chemical entity that offers a modular and controlled approach to ADC synthesis. Its structure incorporates three key functional components:

-

endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that is highly reactive towards azide (B81097) groups via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is ideal for bioconjugation as it proceeds efficiently under mild, physiological conditions without the need for a toxic copper catalyst.[1][2]

-

Polyethylene Glycol (PEG3): A three-unit PEG spacer enhances the hydrophilicity of the linker and the resulting ADC. This increased water solubility can mitigate aggregation, improve pharmacokinetic properties, and reduce steric hindrance.[3][4]

-

Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine, allowing for a sequential and controlled conjugation strategy. The Boc group is stable under a variety of conditions but can be efficiently removed under mild acidic conditions to reveal the amine for subsequent payload attachment.[5][6]

This combination of features enables a two-step conjugation process, providing precise control over the drug-to-antibody ratio (DAR) and leading to the generation of more homogeneous and well-defined ADCs.

Quantitative Data Summary

While specific in vivo efficacy and pharmacokinetic data for ADCs utilizing the this compound linker are often proprietary, the following tables present representative data for ADCs developed with analogous short-chain PEG and BCN moieties. This information provides a general understanding of the expected performance characteristics.

Table 1: Physicochemical and In Vitro Characteristics of a Representative ADC with a BCN-PEG Linker

| Parameter | Value | Method |

| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC-HPLC)[7] |

| Monomer Purity | >98% | Size Exclusion Chromatography (SEC-HPLC)[7] |

| In Vitro Plasma Stability (7 days) | >95% | LC-MS[7] |

| IC50 (Antigen-Positive Cell Line) | 1.5 nM | Cell-Based Cytotoxicity Assay (e.g., MTT)[7] |

| IC50 (Antigen-Negative Cell Line) | >1 µM | Cell-Based Cytotoxicity Assay (e.g., MTT)[7] |

Table 2: In Vivo Efficacy of a Representative ADC with a BCN-PEG Linker in a Xenograft Model

| Animal Model | Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Nude mice with high-expression xenografts | ADC | 5 mg/kg | 85 |

| Unconjugated Antibody | 5 mg/kg | 20 | |

| Vehicle Control | - | 0 |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. The following sections outline the key experimental protocols for utilizing the this compound linker.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for payload conjugation.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Anhydrous Toluene (B28343)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere.[8]

-

Cool the solution to 0°C using an ice bath.[9]

-

Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[8][9]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[8]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[10]

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[11]

-

Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of endo-BCN-PEG3-amine can be used directly in the next step.[10]

Protocol 2: Conjugation of Payload to Deprotected Linker

This protocol details the attachment of a payload with a carboxylic acid group to the deprotected linker via amide bond formation.

Materials:

-

Deprotected endo-BCN-PEG3-amine (TFA salt)

-

Carboxylic acid-containing payload (e.g., MMAE)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Preparative HPLC system

Procedure:

-

Dissolve the payload, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.5:1.2 (payload:EDC:NHS) is a common starting point.[10]

-

Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester of the payload.[10]

-

Add the deprotected endo-BCN-PEG3-amine to the activated payload solution.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[10]

-

Monitor the reaction by LC-MS.

-

Purify the resulting BCN-PEG3-Payload conjugate by preparative HPLC.[10]

Protocol 3: Antibody Modification and SPAAC Conjugation

This protocol describes the introduction of azide groups to the antibody and the subsequent copper-free click chemistry reaction with the BCN-functionalized payload.

Materials:

-

Monoclonal antibody

-

Azide-NHS ester

-

BCN-PEG3-Payload conjugate

-

Phosphate-Buffered Saline (PBS)

-

Spin desalting column

Procedure:

-

Antibody-Azide Modification:

-

Buffer exchange the antibody into a suitable buffer (e.g., PBS, pH 7.4).

-

Add a 5- to 20-fold molar excess of the Azide-NHS ester (dissolved in DMSO) to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Remove excess Azide-NHS ester using a spin desalting column.

-

-

SPAAC Reaction:

Protocol 4: ADC Purification and Characterization

This protocol outlines the purification of the ADC and the determination of key quality attributes.

Materials:

-

Crude ADC solution

-

Size Exclusion Chromatography (SEC-HPLC) system

-

Hydrophobic Interaction Chromatography (HIC-HPLC) system

Procedure:

-

Purification:

-

Purify the ADC using SEC to remove unconjugated payload-linker and other small molecules.[7]

-

-

Purity Analysis:

-

Assess the purity of the ADC and quantify the presence of aggregates using SEC-HPLC.[15]

-

-

Drug-to-Antibody Ratio (DAR) Determination:

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[17]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Synthesized ADC and unconjugated antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.[17]

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

-

Add the ADC or control solutions to the cells and incubate for 72-120 hours.[17]

-

-

Cell Viability Assessment:

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C.[10][18]

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.[10]

-

Read the absorbance at 570 nm using a plate reader.[18]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value.[17]

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the development of ADCs using the this compound linker.

Caption: ADC Synthesis Workflow using this compound.

Caption: General Mechanism of Action for an Antibody-Drug Conjugate.

Caption: Signaling Pathway of MMAE-Induced Apoptosis.

References

- 1. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. BCN Endo NHS Oligo Modifications from Gene Link [genelink.com]

- 3. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]

- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. endo-BCN-PEG3-Boc-amine, 1807501-84-3 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

understanding strain-promoted alkyne-azide cycloaddition

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, this copper-free click reaction enables the covalent ligation of molecules in complex biological environments with high specificity and efficiency.[1][2] The reaction's power lies in its use of a strained cyclooctyne (B158145) that reacts rapidly and selectively with an azide (B81097), a functional group that is virtually absent in biological systems.[3][4] This guide provides a comprehensive technical overview of SPAAC, including its core principles, a comparative analysis of common reagents, detailed experimental protocols, and key applications in therapeutic and diagnostic development.

Core Principles and Mechanism

The SPAAC reaction is a type of [3+2] Huisgen cycloaddition between a cyclooctyne and an azide to form a stable triazole linkage.[4] Unlike the related Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it ideal for applications in living systems.[][6]

The primary driving force for the reaction is the significant ring strain of the eight-membered cyclooctyne, estimated to be around 18 kcal/mol.[1] This strain is released during the transition state as the alkyne bends to react with the azide, dramatically lowering the activation energy and allowing the reaction to proceed spontaneously under physiological conditions (temperature, pH, and aqueous solution).[][7] The reaction is highly bioorthogonal, as neither the cyclooctyne nor the azide moiety interacts significantly with native biological functional groups, ensuring minimal off-target reactions.[1][8]

dot graph { graph [splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#FFFFFF", size="7.6,5!", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];

// Nodes Reactants [label="Reactants", shape=none, fontcolor="#202124"]; Products [label="Products", shape=none, fontcolor="#202124"]; TS [label="Transition State", shape=ellipse, style=dashed, fontcolor="#202124"]; Cyclooctyne [label="Strained Cyclooctyne\n(High Energy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azide [label="Azide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triazole [label="Stable Triazole Product\n(Low Energy)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout subgraph { rank = same; Reactants; Products; } subgraph { rank = min; TS; }

// Edges {Cyclooctyne, Azide} -> TS [label="Low Activation\nEnergy (ΔG‡)", arrowhead=none, color="#5F6368"]; TS -> Triazole [arrowhead=none, color="#5F6368"];

// Energy Levels Reactants_level [shape=point, style=invis]; Products_level [shape=point, style=invis]; TS_level [shape=point, style=invis];

edge [style=invis, arrowhead=none]; Reactants -> Reactants_level; Products -> Products_level; TS -> TS_level;

// Reaction Coordinate Reactants_level -> Products_level [style=solid, arrowhead=vee, label="Reaction Coordinate", fontcolor="#202124", color="#202124"];

// Positioning {rank=same; Cyclooctyne; Azide;} {rank=max; Triazole;}

// Annotations Energy_Label [label="Free Energy (G)", shape=none, fontcolor="#202124"]; Energy_Label -> TS [style=invis];

// Invisible edges for alignment edge [style=invis]; Cyclooctyne -> Azide; Reactants -> Cyclooctyne; Triazole -> Products; } Caption: Energy profile of the SPAAC reaction.

Data Presentation: Comparative Analysis of Cyclooctynes

The choice of cyclooctyne is a critical parameter that dictates the reaction rate, stability, and solubility of the system. Modifications to the cyclooctyne scaffold, such as fusing benzene (B151609) rings (e.g., DBCO) or adding electron-withdrawing groups (e.g., DIFO), can enhance ring strain and accelerate the reaction.[1][9] However, a trade-off often exists between reactivity and stability.[1][6]

Reaction Kinetics

The following table summarizes the second-order rate constants (k₂) for commonly used cyclooctynes, providing a basis for reagent selection.

| Cyclooctyne | Common Abbreviation | Rate Constant (k₂) with Benzyl Azide [M⁻¹s⁻¹] | Key Features & Applications |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0[10] | High reactivity, good stability. Widely used for labeling, imaging, and bioconjugation.[6][11] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[10] | Small, hydrophilic, and highly stable, especially to thiols.[12][13] |

| Biarylazacyclooctynone | BARAC | ~0.9[10] | Extremely reactive, used for sensitive in vivo imaging.[11][14] |

| Difluorinated Cyclooctyne | DIFO | ~0.076[9] | Highly reactive due to electron-withdrawing fluorine atoms.[11][15] |

| Dibenzoazacyclooctyne | DIBAC | ~0.3[10] | Versatile and biocompatible, suitable for cell surface labeling.[14] |

| 4-Dibenzocyclooctynol | DIBO | ~0.3 - 0.7[10] | Reacts exceptionally fast; the alcohol group provides a handle for further functionalization.[12][16] |

Note: Rate constants are approximate and can vary based on the specific azide, solvent, pH, and temperature.[10][17]

Factors Influencing Reaction Rates

Several factors can be modulated to optimize SPAAC kinetics for a specific application.

| Factor | Effect on Reaction Rate | Rationale & Considerations |

| pH | Generally increases with higher pH[18] | Higher pH can enhance the reactivity of certain azides. However, biomolecule stability must be considered. HEPES buffer has been shown to yield higher rate constants than PBS.[17][18][19] |

| Temperature | Increases with higher temperature[19] | A moderate temperature increase (e.g., from 25°C to 37°C) can accelerate the reaction, but thermal stability of reactants is critical.[19] |

| Solvent | Generally faster in aqueous solutions/polar protic solvents | Reactions in aqueous buffers like DMEM can be faster than in RPMI.[17][18] The use of organic co-solvents (e.g., DMSO) should be minimized (<10%) to avoid denaturing proteins.[20][21] |

| Azide Structure | Electron-donating groups on the azide can increase the rate | The electronic properties of the azide influence its reactivity.[18][19] For instance, glycosyl azides may react faster than azido-amino acids.[18] |

| Steric Hindrance | Can decrease the reaction rate | Bulky groups near the reacting moieties on either the cyclooctyne or the azide can impede the reaction, a common issue when labeling large biomolecules.[19] |

Experimental Protocols

Protocol 1: General Protein Labeling using DBCO-NHS Ester

This protocol describes a common workflow for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye via an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Azide-modified protein (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4).

-

DBCO-NHS ester dissolved in anhydrous DMSO (10 mM stock solution).

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

-

Purification system: Size-Exclusion Chromatography (SEC) column (e.g., PD-10).

-

Analytical instruments: SDS-PAGE, UV-Vis Spectrophotometer, Mass Spectrometer.

Procedure:

-

Reagent Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS. Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[10][21]

-

Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the azide-modified protein solution.[10] Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain protein integrity.[21]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[10][21] Reaction time depends on the reactivity of the specific components and their concentrations.

-

Purification: Remove unreacted, excess DBCO reagent using a desalting column (SEC) equilibrated with the desired storage buffer (e.g., PBS).[10]

-

Characterization:

-

SDS-PAGE: Confirm conjugation by observing a shift to a higher molecular weight for the labeled protein compared to the unlabeled control.[10]

-

UV-Vis Spectroscopy: Quantify the degree of labeling by measuring the absorbance of the dye and the protein.[10]

-

Mass Spectrometry: Determine the precise mass of the conjugate to confirm successful labeling.[10]

-

Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol details how to determine the second-order rate constant of a SPAAC reaction by monitoring the consumption of a DBCO reagent, which has a characteristic UV absorbance around 310 nm.[1][21]

Materials:

-

DBCO-containing molecule.

-

Azide-containing molecule.

-

Reaction buffer (e.g., PBS, HEPES).

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.

-

Quartz cuvette.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the DBCO reagent in the reaction buffer. The concentration should yield an initial absorbance of ~1.0 at its λ_max (~310 nm) to ensure it is within the linear range of the spectrophotometer.[1]

-

Prepare a stock solution of the azide reactant in the same buffer at a concentration at least 10-fold higher than the DBCO reagent to ensure pseudo-first-order kinetics.[1]

-

-

Data Acquisition:

-

Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25°C).

-

Place the DBCO solution in the cuvette and record the initial absorbance (A₀).

-

Initiate the reaction by adding the excess azide solution to the cuvette. Mix rapidly and thoroughly, and immediately begin recording the absorbance at λ_max over time. The disappearance of the DBCO peak indicates the reaction progress.[21]

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A)) against time (t).

-

For a pseudo-first-order reaction, this plot should be linear. The slope of this line is equal to -k_obs, where k_obs is the observed rate constant.[1]

-